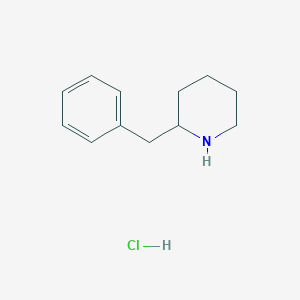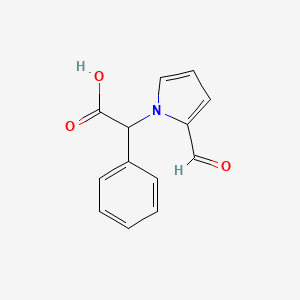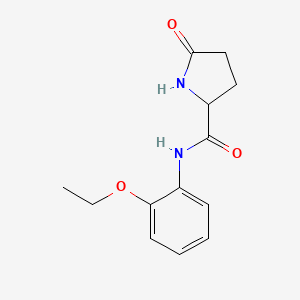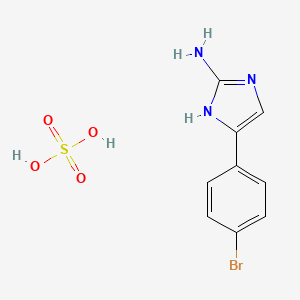
2-(2,2-Dimethyl-propionylamino)-isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Directed Assembly of Copper(II)-Carboxylates with Isonicotinamide
The study titled "Directed assembly of dinuclear and mononuclear copper(II)-carboxylates into infinite 1-D motifs using isonicotinamide as a high-yielding supramolecular reagent" explores the use of isonicotinamide in the synthesis of various Cu(II) complexes. The research demonstrates that isonicotinamide, when combined with diverse inorganic building blocks, consistently forms inorganic–organic hybrid materials with infinite 1-D chains. This indicates that isonicotinamide is a reliable supramolecular reagent capable of overcoming the challenges posed by flexible or unpredictable coordination chemistry .
Electroorganic Synthesis of 6-Aminonicotinic Acid
In the paper "Electroorganic synthesis of 6-aminonicotinic acid from 2-amino-5-chloropyridine," the authors report a synthesis method for 6-aminonicotinic acid. This process involves electrochemical hydrogenation and carboxylation steps using 2-amino-5-chloropyridine as a starting material. The synthesis is performed in a dimethylformamide (DMF) solution with sulfuric acid and carbon dioxide, achieving good yields .
Synthesis and Characterization of Triorganotin Cations
The research presented in "Triorganotin cations stabilized by intramolecular SnN coordination; synthesis and characterization of {C, N, N'-2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides" describes the synthesis of diorganotin bromides. These compounds exhibit solubility in polar solvents and display a triorganotin cation with a trigonal bipyramidal structure. The study includes NMR spectroscopy and X-ray crystallography to establish the molecular geometry and ionic structure of the triorganotin halide .
Reactions of 2-Aminonicotinamides
The paper "Substituted 2-aminonicotinamides in the synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones, 2,3-dihydropyrido-[2,3-d]pyrimidin-4(1H)-ones, and 11b,12-dihydropyrido-[2',3':4,5]pyrimido[2,1-a]isoindole-5,7-diones" investigates the reactions of 2-aminonicotinamides with various reagents. The study results in the formation of several heterocyclic compounds, showcasing the versatility of 2-aminonicotinamides in organic synthesis .
Synthesis of a Heterocyclic Isonicotinamide Compound
In "N-[(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]isonicotinamide," a new heterocyclic compound is synthesized from isonicotinoyl isothiocyanate and 4-aminoantipyrine. The compound is characterized using various spectroscopic methods, and its physical parameters are examined. This research contributes to the understanding of the chemical properties and potential applications of isonicotinamide derivatives .
科学的研究の応用
Neuroprotective Potential
Research has explored the neuroprotective effects of related nicotinamide derivatives, highlighting their potential in preventing or mitigating neurodegenerative conditions. For instance, isonicotinamide, a derivative of nicotinamide, has been studied for its protective effects against beta-cell damage and diabetes in mice, indicating its therapeutic potential in diabetes management and its complications on the nervous system (Fukaya et al., 2013).
Pharmacological Actions
The pharmacological properties of compounds structurally similar to "2-(2,2-Dimethyl-propionylamino)-isonicotinamide" have been assessed, revealing insights into their actions on the sympathetic system and potential implications for treating cardiovascular conditions (Schmitt & Fournadjiev, 1970).
Therapeutic Applications
Studies have also delved into the therapeutic applications of nicotinamide derivatives, particularly in the context of diabetes and its related complications. The research underscores the significance of these compounds in modulating disease pathways and providing a basis for developing novel therapeutic agents (Fukaya et al., 2013).
Safety And Hazards
The safety data sheet for 2-(2,2-Dimethyl-propionylamino)-isonicotinamide suggests that it should be handled with care. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary. If it comes into contact with skin or eyes, wash off with plenty of water and consult a doctor. If ingested, rinse mouth with water and do not induce vomiting .
特性
IUPAC Name |
2-(2,2-dimethylpropanoylamino)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-11(2,3)10(16)14-8-6-7(9(12)15)4-5-13-8/h4-6H,1-3H3,(H2,12,15)(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCDVWVOQORNCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=CC(=C1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590307 |
Source


|
| Record name | 2-(2,2-Dimethylpropanamido)pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethyl-propionylamino)-isonicotinamide | |
CAS RN |
470463-37-7 |
Source


|
| Record name | 2-(2,2-Dimethylpropanamido)pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B1341663.png)







![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)
![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)